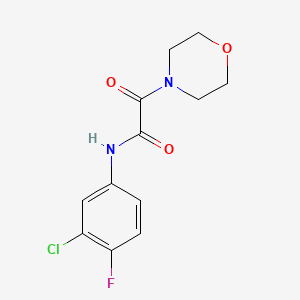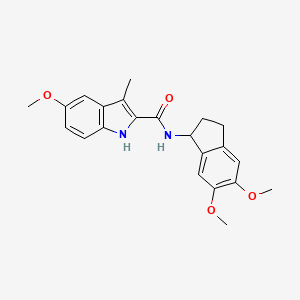![molecular formula C22H23N3O4 B11014184 N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11014184.png)
N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of organic compounds known as phenylalanine derivatives. Specifically, it contains a complex structure with both quinazolinone and benzodioxepine moieties.
- The compound’s systematic name is quite a mouthful, so let’s break it down:
- The quinazolinone part refers to the fused ring system containing a quinazoline ring (a bicyclic heterocycle) with an attached carbonyl group (oxo group).
- The benzodioxepine part consists of a benzene ring fused to a dioxepine ring (a seven-membered oxygen-containing ring).
- The carboxamide group indicates the presence of an amide functional group (-CONH₂).
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the complex structure.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches developed by research and development teams.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. without precise data, we can’t provide specific reagents and conditions.
- Major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
- Research on this compound is likely ongoing due to its unique structure.
- In chemistry, it could serve as a starting material for the synthesis of other complex molecules.
- In biology and medicine, researchers might explore its potential as a drug candidate or probe for specific molecular targets.
- In industry, it could find applications in materials science or as a building block for specialty chemicals.
Mechanism of Action
- Unfortunately, information about the compound’s mechanism of action is not readily available. Further research would be needed to understand how it exerts its effects.
Comparison with Similar Compounds
- Identifying similar compounds requires access to databases and literature. I recommend exploring related structures in the quinazolinone and benzodioxepine families to highlight its uniqueness.
Remember that this compound’s complexity makes it intriguing for scientific investigation, but detailed information may require specialized research
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[3-(2-methylpropyl)-4-oxoquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-14(2)12-25-13-23-18-6-5-16(11-17(18)22(25)27)24-21(26)15-4-7-19-20(10-15)29-9-3-8-28-19/h4-7,10-11,13-14H,3,8-9,12H2,1-2H3,(H,24,26) |
InChI Key |
RQTHZYYXIZXXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline](/img/structure/B11014116.png)
![N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11014122.png)
![4-ethyl-5-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-7-methyl-2H-chromen-2-one](/img/structure/B11014124.png)
![2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11014126.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B11014134.png)
![(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B11014138.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide](/img/structure/B11014146.png)

![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11014164.png)
![4-(4-Chloro-2-methylphenoxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one](/img/structure/B11014168.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11014179.png)
![3,5-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B11014190.png)
